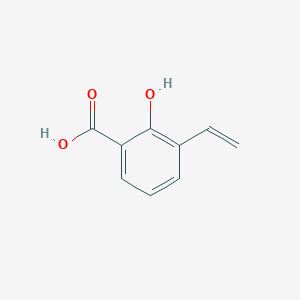![molecular formula C30H26O5 B14446503 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one CAS No. 76438-44-3](/img/structure/B14446503.png)
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is a chemical compound known for its unique structure and properties It is an anthracene derivative with two hydroxy-methoxyphenyl groups attached to the 10th position of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one typically involves the reaction of anthracene-9(10H)-one with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the anthracene ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to other bioactive anthracene derivatives.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 10,10-Bis(4-methoxyphenyl)anthracen-9-one
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
Uniqueness
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Properties
CAS No. |
76438-44-3 |
|---|---|
Molecular Formula |
C30H26O5 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
10,10-bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9-one |
InChI |
InChI=1S/C30H26O5/c1-34-27-15-19(11-13-25(27)31)17-30(18-20-12-14-26(32)28(16-20)35-2)23-9-5-3-7-21(23)29(33)22-8-4-6-10-24(22)30/h3-16,31-32H,17-18H2,1-2H3 |
InChI Key |
FRSKFEQWPVNNEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC(=C(C=C5)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


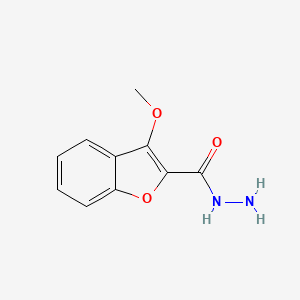
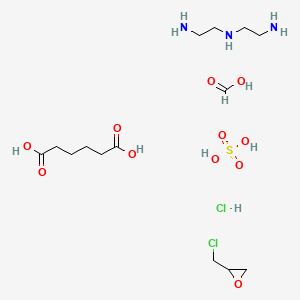
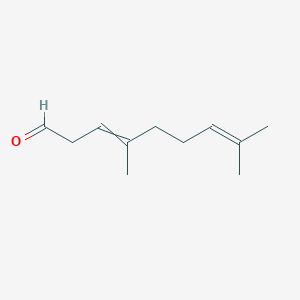
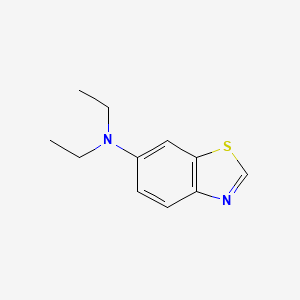
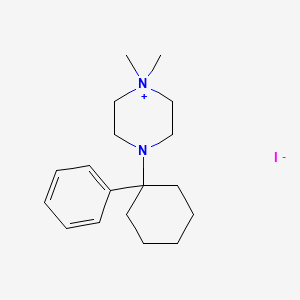
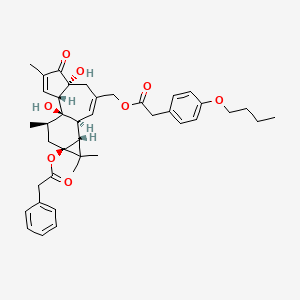

![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
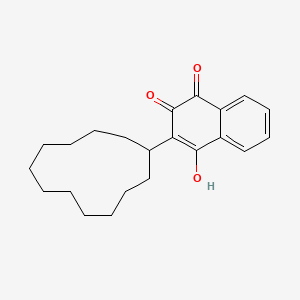


![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14446494.png)
